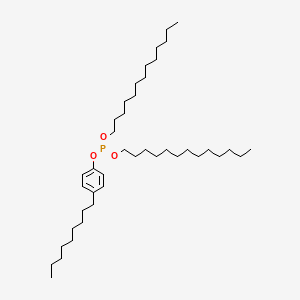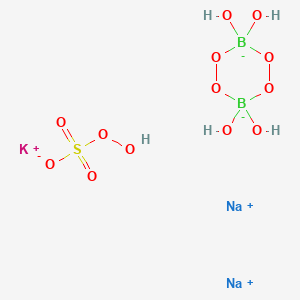
Polident
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polident is a well-known denture cleaner that is primarily composed of peroxide-based compounds, including potassium peroxymonosulfate and sodium carbonate peroxide. It also contains proteolytic enzymes that help in the mechanical dispersion of microbial biofilms on denture surfaces . This compound is widely used to control the growth of microorganisms on dentures, especially Candida albicans, thereby preventing denture-related stomatitis .
準備方法
Synthetic Routes and Reaction Conditions: Polident’s active ingredients, such as potassium peroxymonosulfate and sodium carbonate peroxide, are synthesized through various chemical processes. Potassium peroxymonosulfate is typically produced by reacting potassium hydrogen sulfate with potassium peroxydisulfate under controlled conditions. Sodium carbonate peroxide is synthesized by reacting sodium carbonate with hydrogen peroxide.
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale synthesis of its active ingredients, followed by their formulation into effervescent tablets. The process includes precise mixing, granulation, and compression to ensure uniformity and efficacy of the final product.
化学反応の分析
Types of Reactions: Polident undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The peroxide-based compounds in this compound act as strong oxidizing agents, which help in breaking down organic stains and microbial biofilms on dentures.
Common Reagents and Conditions: The common reagents used in this compound’s reactions include hydrogen peroxide, potassium hydrogen sulfate, and sodium carbonate. The reactions typically occur under alkaline conditions, which enhance the efficacy of the peroxide compounds.
Major Products Formed: The major products formed from this compound’s reactions include oxygen gas, water, and various oxidized organic compounds. These products contribute to the cleaning and whitening effects of this compound on dentures.
科学的研究の応用
Polident has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a model compound to study the kinetics and mechanisms of peroxide-based reactions. In medicine, this compound is studied for its efficacy in preventing denture-related stomatitis and other oral infections . In industry, this compound serves as a benchmark for developing new and improved denture cleaning products .
作用機序
Polident exerts its effects through the release of oxygen bubbles when the peroxide compounds come into contact with water. This effervescence helps in mechanically dislodging microbial biofilms and organic stains from denture surfaces . The proteolytic enzymes in this compound further enhance its cleaning action by breaking down protein-based debris. The combined action of these components ensures thorough cleaning and disinfection of dentures.
類似化合物との比較
Polident is often compared with other denture cleaners such as Efferdent and Clene. While all these products contain peroxide-based compounds, this compound is unique in its formulation, which includes both peroxide compounds and proteolytic enzymes . This combination provides superior cleaning and antimicrobial effects compared to products that rely solely on peroxide compounds. Efferdent, for example, primarily uses alkaline peroxides and may not be as effective in removing tough stains . Clene, on the other hand, has a similar composition to this compound but lacks the comprehensive cleaning action provided by this compound’s unique formulation .
Similar Compounds
- Efferdent
- Clene
- Sodium hypochlorite-based cleaners
- Alkaline peroxide-based cleaners
This compound stands out among these compounds due to its dual-action formulation, making it a preferred choice for denture cleaning and maintenance.
特性
CAS番号 |
77752-08-0 |
|---|---|
分子式 |
B2H5KNa2O13S |
分子量 |
351.8 g/mol |
IUPAC名 |
potassium;disodium;hydroxy sulfate;3,3,6,6-tetrahydroxy-1,2,4,5-tetraoxa-3,6-diboranuidacyclohexane |
InChI |
InChI=1S/B2H4O8.K.2Na.H2O5S/c3-1(4)7-9-2(5,6)10-8-1;;;;1-5-6(2,3)4/h3-6H;;;;1H,(H,2,3,4)/q-2;3*+1;/p-1 |
InChIキー |
NKUKNQZEIWQTHC-UHFFFAOYSA-M |
正規SMILES |
[B-]1(OO[B-](OO1)(O)O)(O)O.OOS(=O)(=O)[O-].[Na+].[Na+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


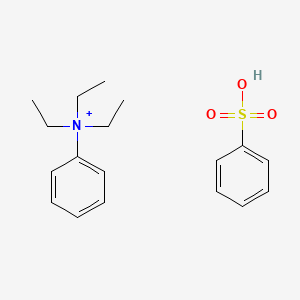
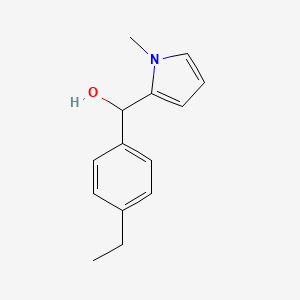
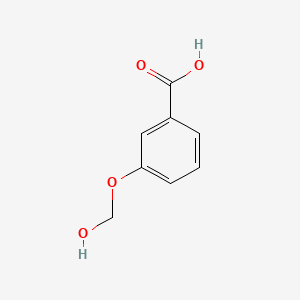


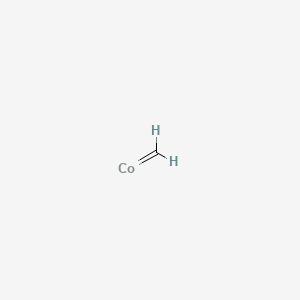
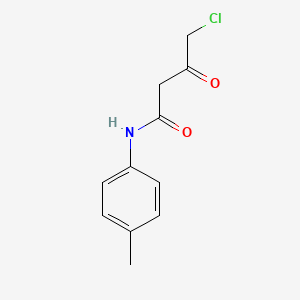
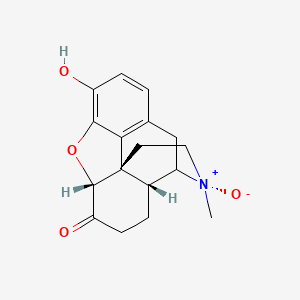
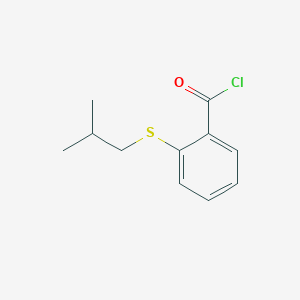

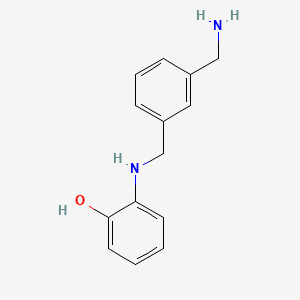
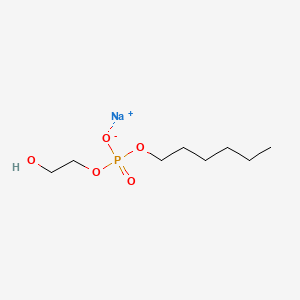
![1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12644288.png)
